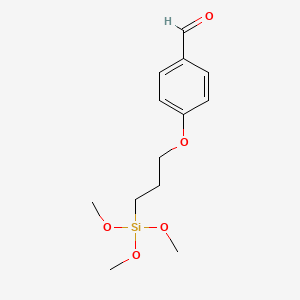

3-(4-Formylphenoxy)propyltrimethoxysilane

Cat. No. B8736557

Key on ui cas rn:

72136-46-0

M. Wt: 284.38 g/mol

InChI Key: BKCYLOLTKVUVPA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04645844

Procedure details

Using the general procedure described in the preceding Example 1, a reactor was charged with 62.2 g (0.55 mole) p-hydroxybenzaldehyde, 112 cc dimethylsulfoxide, 120 cc toluene and 43.2 g of a 50% aqueous sodium hydroxide solution containing 0.54 mole NaOH. All of the water present was removed by azeotropic distillation at a temperature of about 110° to 115° C. The reaction mixture was heated to the boiling point during the gradual addition of 109 g (0.55 mole) of 3-chloropropyl trimethoxysilane. The product, 3(p-formylphenoxy)propyl trimethoxysilane, was isolated by filtration and removal of the solvents from the recovered liquid phase under reduced pressure, followed by fractional distillation of the residue. The fraction boiling at 208° C. at a pressure of 3 mm of mercury was collected (85% yield, based on silane). The infrared and nuclear magnetic resonance spectra of the distillate confirm the proposed structure ##STR17## The vapor phase chromatogram of the product indicated a purity of greater than 98%.

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.CS(C)=O.[OH-].[Na+].Cl[CH2:17][CH2:18][CH2:19][Si:20]([O:25][CH3:26])([O:23][CH3:24])[O:21][CH3:22]>C1(C)C=CC=CC=1>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:17][CH2:18][CH2:19][Si:20]([O:25][CH3:26])([O:23][CH3:24])[O:21][CH3:22])=[CH:3][CH:4]=1)=[O:7] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

62.2 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

112 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.54 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

109 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC[Si](OC)(OC)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

All of the water present was removed by azeotropic distillation at a temperature of about 110° to 115° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C1=CC=C(OCCC[Si](OC)(OC)OC)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |